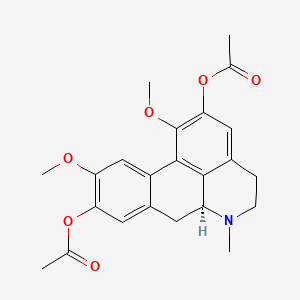
Diacetyl boldine
Übersicht
Beschreibung
Diacetyl boldine is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Skin Lightening and Melanogenesis Inhibition
Mechanism of Action:
- Diacetyl boldine acts primarily by inhibiting the enzyme tyrosinase, which is responsible for catalyzing the production of melanin from tyrosine. This dual action—both stabilizing tyrosinase in an inactive form and directly inhibiting its activity—results in a significant reduction in melanin synthesis (up to 70%) and promotes a brighter complexion .
Clinical Applications:
- A clinical study demonstrated that topical formulations containing 4% this compound effectively reduced pigmentation in both Caucasian and Asian populations, surpassing the effects of traditional treatments like hydroquinone .
Formulation Development:
- Recent research has focused on developing microemulsion formulations for enhanced delivery of this compound through the skin. These formulations showed improved cytotoxicity against melanoma cell lines compared to traditional solutions . The half-maximal inhibitory concentrations (IC50) for these formulations were significantly lower than those for control solutions, indicating higher efficacy .
Chemoprotection Against Melanoma
In Vivo Studies:
- This compound has been suggested as a chemoprotective agent against melanoma due to its ability to reduce melanin production and potentially inhibit tumor growth. In vivo colorimetric studies have shown that treatment with this compound results in a lower melanin index and improved skin parameters associated with reduced pigmentation .
Cytotoxicity Studies:
- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on melanoma cells (B16BL6), suggesting potential as a therapeutic agent against skin cancers . The formulation's ability to penetrate the skin effectively enhances its therapeutic potential.
Antioxidant and Anticancer Properties
Broader Anticancer Effects:
- Beyond its application in dermatology, this compound is being investigated for its broader anticancer properties. Research indicates that compounds related to boldine exhibit potent anticancer effects against various cell types, including breast, hepatic, bladder, and glial cancer cells . this compound's antioxidant properties further contribute to its potential as an anticancer agent by combating oxidative stress within cells.
Research Insights:
- Studies have shown that this compound can modulate various biological pathways involved in cancer progression, including those related to inflammation and apoptosis . Its role in enhancing immune responses also positions it as a candidate for further research into cancer therapies.
Summary Table of Applications
| Application Area | Mechanism/Effect | Key Findings |
|---|---|---|
| Skin Lightening | Inhibits tyrosinase activity | Up to 70% reduction in melanin production |
| Melanoma Treatment | Cytotoxic effects on melanoma cells | Significant reduction in cell viability |
| Antioxidant Properties | Reduces oxidative stress | Potential modulation of cancer-related pathways |
Eigenschaften
CAS-Nummer |
72584-75-9 |
|---|---|
Molekularformel |
C23H25NO6 |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
[(6aS)-9-acetyloxy-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-yl] acetate |
InChI |
InChI=1S/C23H25NO6/c1-12(25)29-19-10-15-8-17-21-14(6-7-24(17)3)9-20(30-13(2)26)23(28-5)22(21)16(15)11-18(19)27-4/h9-11,17H,6-8H2,1-5H3/t17-/m0/s1 |
InChI-Schlüssel |
XMEDXTRRSJHOLZ-KRWDZBQOSA-N |
SMILES |
CC(=O)OC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC |
Isomerische SMILES |
CC(=O)OC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC |
Kanonische SMILES |
CC(=O)OC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC |
Aussehen |
Solid powder |
Key on ui other cas no. |
72584-75-9 |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Diacetyl boldine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















